molecular formula C26H24N4O3 B2681803 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-69-1

7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2681803
CAS RN: 1251672-69-1
M. Wt: 440.503
InChI Key: XDAYCXICSIRIEL-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of the naphthyridine class, including compounds structurally related to 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, exhibit significant antibacterial activity. For instance, the study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents highlighted the synthesis and antibacterial efficacy of various naphthyridine derivatives. These compounds were found to be more active than enoxacin, a noted antibacterial agent, suggesting their potential for further biological studies (Egawa et al., 1984).

Antitumor and Cytotoxic Activities

The naphthyridine derivatives have also been investigated for their antitumor properties. Research by Deady et al. (2005) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This study extended the understanding of naphthyridine derivatives, showing that certain structural modifications can lead to compounds with significant cytotoxic activities and potential as antitumor agents (Deady et al., 2005).

Pharmacokinetics and Distribution

The pharmacokinetic profile and distribution of naphthyridine derivatives are crucial for understanding their therapeutic potential. Lukka et al. (2012) explored the pharmacokinetics and distribution of a DNA-binding benzonaphthyridine, showing curative activity against colon adenocarcinoma in mice. This study demonstrated the compound's high tumor exposure and retention time, suggesting its contribution to the observed antitumor activity (Lukka et al., 2012).

properties

IUPAC Name

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-7-6-9-19(13-16)28-26(33)21-14-30(25-20(24(21)32)12-11-18(3)27-25)15-23(31)29-22-10-5-4-8-17(22)2/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAYCXICSIRIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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